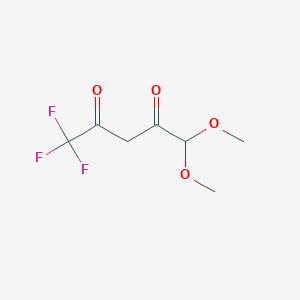
1,1,1-Trifluoro-5,5-dimethoxypentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-5,5-dimetoxi pentano-2,4-diona es un compuesto orgánico con la fórmula molecular C7H9F3O4. Es conocido por su estructura única, que incluye grupos trifluorometilo y dimetoxi unidos a un esqueleto de pentano-2,4-diona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
1,1,1-Trifluoro-5,5-dimetoxi pentano-2,4-diona puede sintetizarse mediante varios métodos. Un enfoque común involucra la reacción de 1,1,1-trifluoroacetona con malonato de dimetilo en presencia de una base como el etóxido de sodio. La reacción típicamente ocurre bajo condiciones de reflujo, y el producto se aísla mediante destilación o recristalización.
Métodos de producción industrial
En un entorno industrial, la producción de 1,1,1-trifluoro-5,5-dimetoxi pentano-2,4-diona puede involucrar reactores de flujo continuo para asegurar una calidad y un rendimiento consistentes. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar la eficiencia del proceso. El compuesto se purifica luego utilizando técnicas como cromatografía en columna o cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
1,1,1-Trifluoro-5,5-dimetoxi pentano-2,4-diona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden producir alcoholes u otras formas reducidas.
Sustitución: Los grupos trifluorometilo y metoxi pueden sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como aminas o tioles se pueden utilizar para reacciones de sustitución.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-5,5-dimetoxi pentano-2,4-diona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica, particularmente en la formación de moléculas complejas.
Biología: El compuesto se puede utilizar en el estudio de los mecanismos enzimáticos y como una sonda para vías bioquímicas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo por el cual 1,1,1-trifluoro-5,5-dimetoxi pentano-2,4-diona ejerce sus efectos involucra interacciones con objetivos moleculares como enzimas y receptores. El grupo trifluorometilo puede mejorar la afinidad de unión y la estabilidad del compuesto, mientras que los grupos metoxi pueden influir en su solubilidad y reactividad. Las vías involucradas incluyen reacciones de adición nucleófila y sustitución, que están facilitadas por los centros electrófilos del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
1,1,1-Trifluoro-2,4-pentanodiona: Similar en estructura pero carece de los grupos metoxi.
1,1,1-Trifluoro-5,5-dimetil-2,4-hexanodiona: Contiene grupos dimetilo en lugar de grupos metoxi.
Unicidad
1,1,1-Trifluoro-5,5-dimetoxi pentano-2,4-diona es único debido a la presencia de ambos grupos trifluorometilo y metoxi, que confieren propiedades químicas distintas. Estos grupos mejoran su reactividad y potencial para diversas aplicaciones en varios campos.
Propiedades
Fórmula molecular |
C7H9F3O4 |
|---|---|
Peso molecular |
214.14 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-5,5-dimethoxypentane-2,4-dione |
InChI |
InChI=1S/C7H9F3O4/c1-13-6(14-2)4(11)3-5(12)7(8,9)10/h6H,3H2,1-2H3 |
Clave InChI |
VYPGZRXHCSNSLF-UHFFFAOYSA-N |
SMILES canónico |
COC(C(=O)CC(=O)C(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Boc-3-([(4-methyl-piperazin-1-ylpropyl)-amino]-methyl)-pyrrolidine](/img/structure/B12442335.png)
![3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride](/img/structure/B12442336.png)
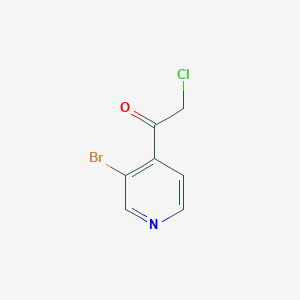
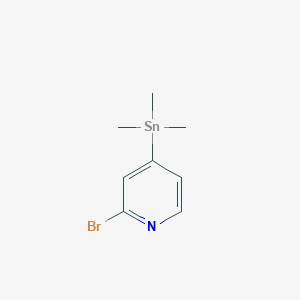
![Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid](/img/structure/B12442369.png)
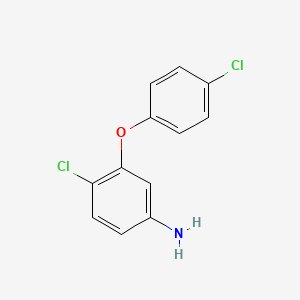
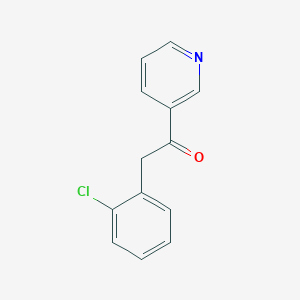


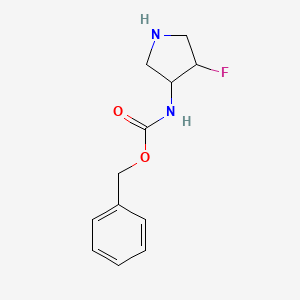

![cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]ethyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B12442403.png)


